![molecular formula C14H18BrN3O2 B12820043 tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B12820043.png)
tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl carbamate group attached to a 6-bromoimidazo[1,2-a]pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Bromination: The synthesized imidazo[1,2-a]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the brominated imidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Palladium catalysts, phosphine ligands, bases like potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF).
Biological Activity
tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The imidazo[1,2-a]pyridine moiety is known for its diverse pharmacological properties, making it a valuable scaffold in drug design. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14BrN3O2
- Molecular Weight : 312.16 g/mol
- IUPAC Name : tert-butyl N-(6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate
- Canonical SMILES : CC(C)(C)OC(=O)NC1=CN=C2N1C=C(C=C2)Br
Synthesis
The synthesis of tert-butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate typically involves the reaction of 6-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted in dichloromethane at room temperature, followed by purification through column chromatography to yield the desired compound with high purity .
The biological activity of tert-butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit various biological processes, leading to effects such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells through mitochondrial pathways.
- Modulation of Immune Responses : The compound may influence immune system activities, potentially aiding in inflammatory conditions.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, studies have demonstrated that compounds bearing this scaffold can effectively target cancer cell lines such as A431 and Jurkat. The IC50 values for these compounds were found to be comparable to established anticancer drugs like doxorubicin .
Antimicrobial and Anti-inflammatory Effects
Compounds similar to tert-butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate have been reported to possess antifungal and anti-inflammatory properties. These effects are likely due to their ability to disrupt microbial cell membranes and modulate inflammatory pathways .
Case Study 1: Inhibition of SARS-CoV Protease
A related study explored the design and synthesis of peptidomimetic inhibitors targeting the SARS-CoV 3CL protease. These inhibitors displayed promising activity against viral replication, suggesting that imidazo[1,2-a]pyridine derivatives could be effective in antiviral therapies .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various imidazopyridine derivatives. This study revealed that specific substitutions on the pyridine ring significantly enhance biological activity. For example, the introduction of electron-withdrawing groups improved binding affinity to target proteins .
Comparative Analysis
The following table summarizes the biological activities and properties of related compounds:
Compound Name | Biological Activity | IC50 Value | Mechanism |
---|---|---|---|
tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate | Anticancer | < 10 µM | Cell cycle inhibition |
tert-Butyl (6-chloroimidazo[1,2-a]pyridin-3-yl)carbamate | Antimicrobial | 15 µM | Membrane disruption |
tert-Butyl (6-fluoroimidazo[1,2-a]pyridin-3-yl)carbamate | Anti-inflammatory | 20 µM | Cytokine modulation |
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate?
- Methodological Answer : The synthesis typically involves two key steps:
Imidazo[1,2-a]pyridine Core Formation : Cyclization of 2-aminopyridine derivatives with α-haloketones or α-bromoaldehydes under basic conditions (e.g., K₂CO₃ in DMF) .
Bromination and Carbamate Protection :
- Bromination at the 6-position using NBS (N-bromosuccinimide) or Br₂ in a controlled environment .
- Introduction of the tert-butyl carbamate (Boc) group via reaction with Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP or TEA) .
Example: A similar compound, tert-butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)ethylcarbamate, was synthesized via Boc protection after bromination, yielding ~70-85% purity before crystallization .
Q. How is the compound purified after synthesis?
- Methodological Answer : Purification often involves:
- Solvent Crystallization : Use of dichloromethane (DCM)/hexane mixtures for recrystallization to remove impurities .
- Column Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20-40% EtOAc) to isolate the Boc-protected product .
Example: A related imidazo[1,2-a]pyridine derivative achieved 94% yield after triple recrystallization in DCM/hexane .
Q. What spectroscopic methods are used for characterization?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8-8.2 ppm (imidazo[1,2-a]pyridine protons) and δ 1.4 ppm (tert-butyl group) .
- ¹³C NMR : Signals at ~155 ppm (carbamate carbonyl) and ~80 ppm (quaternary tert-butyl carbon) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₁₄H₁₈BrN₃O₂: calc. 364.06, obs. 364.05) .
Advanced Research Questions
Q. How can reaction yields be optimized for bromo-substituted imidazo[1,2-a]pyridine intermediates?
- Methodological Answer :
- Bromination Conditions :
- Use NBS with AIBN as a radical initiator in CCl₄ at 80°C for regioselective bromination .
- Monitor reaction progress via TLC (Rf ~0.5 in 30% EtOAc/hexane) to avoid over-bromination.
- Catalyst Screening : Transition-metal catalysts (e.g., CuBr) can enhance efficiency but may require inert atmosphere .
Example: A 6-bromoimidazo[1,2-a]pyridine derivative achieved 89% yield using NBS/AIBN under reflux .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Impurity Analysis : Perform HPLC-MS to detect byproducts (e.g., de-Boc products or dimerization artifacts) .
- Computational Validation : Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Example: A carbamate derivative showed discrepancies due to rotameric equilibria; variable-temperature NMR (VT-NMR) at -40°C resolved splitting .
Q. What computational methods predict the reactivity of the bromoimidazo[1,2-a]pyridine core?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Retrosynthetic Tools : Use databases like Reaxys or SciFinder to identify feasible pathways for functionalization (e.g., Suzuki coupling at the bromine site) .
Example: A study on carbamate derivatives utilized Pistachio/BKMS databases to predict coupling reactions at the 6-bromo position .
Q. How to assess potential biological activity of this compound?
- Methodological Answer :
- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- In Vitro Assays : Test against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with IC₅₀ values compared to controls .
Note: Similar imidazo[1,2-a]pyridine derivatives show activity in kinase inhibition, but in vivo testing requires ethical approval .
Q. Safety and Stability Considerations
- Storage : Store under inert atmosphere (N₂/Ar) at -20°C to prevent Boc group hydrolysis .
- Handling : Use PPE (gloves, goggles) due to potential irritancy of carbamates; consult SDS for related compounds .
Properties
Molecular Formula |
C14H18BrN3O2 |
---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18BrN3O2/c1-14(2,3)20-13(19)16-7-6-11-8-17-12-5-4-10(15)9-18(11)12/h4-5,8-9H,6-7H2,1-3H3,(H,16,19) |
InChI Key |
FGLHRDHHMUEKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=C2N1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.